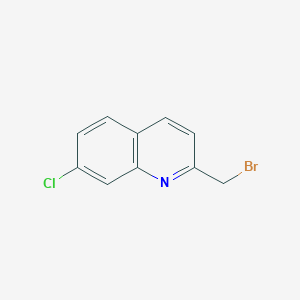

2-(Bromomethyl)-7-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOPLBNTJYROCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437272 | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115104-25-1 | |

| Record name | 2-(Bromomethyl)-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Bromomethyl)-7-chloroquinoline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)-7-chloroquinoline

Introduction

This compound stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. Its structure is a deliberate combination of two key chemical motifs: the 7-chloroquinoline core, a pharmacophore renowned for its presence in antimalarial drugs like Chloroquine, and a highly reactive bromomethyl group at the 2-position.[1][2] This unique arrangement makes the compound an exceptionally versatile intermediate for introducing the quinoline scaffold into more complex molecular architectures. The bromomethyl group acts as a potent electrophilic handle, enabling chemists to forge new carbon-heteroatom bonds with a wide array of nucleophiles, thereby facilitating the synthesis of novel bioactive molecules.[2]

This guide, prepared from the perspective of a senior application scientist, offers a comprehensive exploration of this compound. We will delve into its fundamental physicochemical properties, dissect its synthesis and reactivity with mechanistic insight, and survey its applications in drug discovery. The protocols and explanations provided herein are designed to be self-validating, offering not just procedural steps but also the causal reasoning behind them, empowering researchers and drug development professionals to leverage this compound to its fullest potential.

Section 1: Physicochemical and Structural Characteristics

The utility of a chemical reagent is fundamentally governed by its physical and structural properties. Understanding these characteristics is paramount for designing experiments, predicting reactivity, and ensuring safe handling.

Structural Analysis

This compound is an aromatic heterocyclic compound. Its core is a quinoline ring system, which is essentially a benzene ring fused to a pyridine ring. The key functional groups that dictate its chemical personality are:

-

The 7-Chloro Group: This electron-withdrawing group modulates the electronic properties of the entire quinoline ring system, influencing its reactivity in electrophilic aromatic substitution and its interaction with biological targets.

-

The 2-(Bromomethyl) Group: This is the primary site of reactivity. The bromine atom is an excellent leaving group, and its position on a carbon adjacent to the aromatic quinoline system (a benzylic-like position) significantly stabilizes the transition state of nucleophilic substitution reactions.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. [3] Objective: To synthesize this compound via radical bromination.

Materials:

-

7-Chloro-2-methylquinoline (7-chloroquinaldine) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Benzoyl Peroxide (0.04 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Silica Gel for chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloroquinaldine (0.10 mol, 18.0 g) in anhydrous carbon tetrachloride (400 mL).

-

Addition of Reagents: Add N-bromosuccinimide (0.10 mol, 18.0 g) and benzoyl peroxide (0.004 mol, 1.0 g) to the suspension.

-

Initiation and Reflux: While stirring vigorously, illuminate the flask with a 300 W reflector bulb. Heat the mixture to reflux and maintain for 6 hours. The light source is crucial for promoting the homolytic cleavage of the benzoyl peroxide initiator and sustaining the radical chain reaction.

-

Reaction Monitoring: Progress can be monitored by TLC, observing the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-brominated products.

-

Workup: After 6 hours, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a plug of silica gel, washing with a 7:3 mixture of hexane:ethyl acetate to ensure all products are collected.

-

Purification: Concentrate the yellow filtrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel. The product is typically eluted with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid. The reported yield is approximately 49% with a melting point of 111-112 °C. [3]

Causality and Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the radical pathway over competitive ionic reactions like electrophilic addition to the aromatic ring.

-

Benzoyl Peroxide: This is a classic radical initiator. The weak O-O bond readily undergoes homolysis upon heating or UV irradiation to generate radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the methyl group of the starting material.

-

Carbon Tetrachloride (CCl₄): This solvent is traditionally used because it is inert to the radical conditions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may also be considered.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound is derived almost entirely from the reactivity of its bromomethyl group. It serves as a potent electrophile, readily undergoing nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution

The compound is an excellent substrate for S_N2 reactions. The carbon of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to attack by nucleophiles. The stability of the quinoline ring system and the good leaving group ability of the bromide ion (Br⁻) drive the reaction forward.

This reactivity allows for the straightforward installation of various functional groups, making it a cornerstone for library synthesis in drug discovery. For example:

-

Reaction with alcohols/phenols (ROH): Forms ethers (7-Cl-Quinoline-CH₂-OR).

-

Reaction with amines (R₂NH): Forms secondary or tertiary amines (7-Cl-Quinoline-CH₂-NR₂).

-

Reaction with carboxylates (RCOO⁻): Forms esters (7-Cl-Quinoline-CH₂-OOCR).

-

Reaction with azides (N₃⁻): Forms azidomethylquinolines, which are precursors for "click chemistry" reactions to form triazoles. [1][4]

Section 4: Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. While individual spectra depend on the specific instrument and conditions, the expected features can be reliably predicted.

-

¹H NMR: The most diagnostic signal is a singlet for the two protons of the bromomethyl group (-CH₂Br), expected to appear in the range of 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic region (7.0-8.5 ppm) will show a complex pattern of doublets and doublets of doublets corresponding to the five protons on the quinoline ring system.

-

¹³C NMR: The carbon of the -CH₂Br group would appear at a characteristic chemical shift around 30-35 ppm. The remaining signals will correspond to the ten carbons of the 7-chloroquinoline ring, appearing in the aromatic region (>110 ppm).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition. The monoisotopic mass is 254.94504 Da. [5][6]* Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the quinoline ring (approx. 1500-1650 cm⁻¹), and a C-Br stretching frequency (approx. 500-600 cm⁻¹).

Section 5: Applications in Research and Drug Development

The primary application of this compound is as a strategic intermediate in the synthesis of potential therapeutic agents. The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously associated with the antimalarial drug chloroquine. [1]By using this building block, researchers can efficiently synthesize novel derivatives and probe their biological activities.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-7-chloroquinoline

Foreword: The Strategic Importance of 2-(Bromomethyl)-7-chloroquinoline in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific functionalization of this heterocyclic system allows for the fine-tuning of pharmacological activity. This compound, in particular, is a highly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 2-position, combined with the electronic influence of the chloro-substituent at the 7-position, makes it a versatile building block for the synthesis of novel drug candidates, particularly in the realms of anticancer and antimalarial research.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of this key intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

I. The Primary Synthetic Route: Free-Radical Bromination of 7-Chloroquinaldine

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 7-chloroquinaldine. This reaction, a variation of the Wohl-Ziegler bromination, leverages the reactivity of the benzylic protons on the methyl group at the 2-position of the quinoline ring.[5][6]

Reaction Principle: A Mechanistic Deep Dive

The reaction proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.

-

Initiation: The process is initiated by the homolytic cleavage of a radical initiator, typically benzoyl peroxide, upon exposure to heat or light. This generates highly reactive radicals.

-

Propagation: A cascade of reactions ensues. The initiator radical abstracts a hydrogen atom from the methyl group of 7-chloroquinaldine, forming a stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS), a convenient and effective source of bromine radicals, to yield the desired product and a succinimidyl radical.[5][7] The succinimidyl radical can then perpetuate the chain by reacting with another molecule of the starting material.

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.[8][9][10]

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Key Reagents and Their Functions

| Reagent | Function |

| 7-Chloroquinaldine | Starting material containing the target methyl group. |

| N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals.[5][7] |

| Benzoyl Peroxide | Radical initiator that kick-starts the chain reaction. |

| Carbon Tetrachloride | Anhydrous solvent for the reaction. |

II. Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of this compound.

Materials:

-

7-Chloroquinaldine

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Hexane

-

Ethyl Acetate

-

Silica Gel for flash chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloroquinaldine (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this suspension, add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.04 eq).

-

Reaction Initiation: Illuminate the stirred mixture with a 300 W reflector bulb for approximately 6 hours to initiate and sustain the radical reaction.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a plug of silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 7:3).[11]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. This crude material will likely contain unreacted starting material and some dibrominated byproduct. Purify the crude product by flash chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 95:5) as the eluent.[11]

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid.[11] The expected melting point is in the range of 111-112°C.[11]

III. Process Optimization and Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | Insufficient initiation; decomposition of the initiator. | Ensure the light source is adequate and positioned correctly. Add fresh initiator if necessary. |

| Formation of Dibrominated Byproduct | Excess NBS or prolonged reaction time. | Use a 1:1 molar ratio of 7-chloroquinaldine to NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Difficult Purification | Close-running spots on TLC for the product and starting material. | Use a long chromatography column and a shallow elution gradient for better separation. |

| Hydrolysis of the Product | Presence of water in the solvent or on glassware. | Use anhydrous solvent and oven-dried glassware.[6] |

IV. Characterization of this compound

-

Melting Point: 111-112 °C[11]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-5.0 ppm. The aromatic protons will appear as a series of multiplets in the δ 7.0-8.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the bromomethyl carbon around δ 30-35 ppm. The aromatic carbons will resonate in the δ 120-150 ppm range.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (256.53 g/mol ), with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[12]

V. Safety and Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use a fume hood for all manipulations.[13][14]

Chemical-Specific Hazards:

-

This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[15]

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care to avoid contact with skin and eyes.

-

Benzoyl Peroxide: Strong oxidizer and can be explosive if heated.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

Waste Disposal:

Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated organic waste should be segregated.

VI. Conclusion

The synthesis of this compound via free-radical bromination of 7-chloroquinaldine is a reliable and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The versatility of this compound ensures its continued importance in the development of novel therapeutic agents.

VII. References

-

PrepChem. Synthesis of B. 2-Bromomethyl-7-chloroquinoline. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

Molbank. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

Journal of the Indian Chemical Society. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

-

Google Patents. Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Google Patents. Process for producing 7-chloro-quinaldine.

-

Google Patents. 7-chloroquinaldine synthesis.

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

-

PubChemLite. This compound (C10H7BrClN). [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of 7-chloroquinoline-chalcones hybrids. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

CAS Common Chemistry. 7-Chloroquinaldine. [Link]

-

Google Patents. Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).

-

Reddit. Free Radicals Halogenation and Bromination. [Link]

-

YouTube. 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. [Link]

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Master Organic Chemistry. Free Radical Reactions. [Link]

-

Carl ROTH. Safety Data Sheet: Bromothymol blue. [Link]

-

YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. prepchem.com [prepchem.com]

- 12. This compound | 115104-25-1 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

- 15. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Bromomethyl)-7-chloroquinoline IUPAC name and structure

An In-Depth Technical Guide to 2-(Bromomethyl)-7-chloroquinoline: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the field of medicinal chemistry and drug development. Its structure incorporates the 7-chloroquinoline core, a pharmacophore renowned for its presence in numerous successful antimalarial drugs, most notably chloroquine.[1] The strategic placement of a reactive bromomethyl group at the 2-position transforms this scaffold into a versatile electrophilic building block, enabling chemists to readily introduce the quinoline moiety into a wide array of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol with mechanistic insights, characterization data, and its pivotal applications for researchers and scientists in drug discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development.

Nomenclature and Structure

-

IUPAC Name : this compound[3]

-

Synonyms : 7-chloro-2-(bromomethyl)quinoline, Quinoline, 2-(bromomethyl)-7-chloro-[3][6]

The molecule consists of a quinoline ring system chlorinated at the 7-position and substituted with a bromomethyl group at the 2-position.

(Image Source: PubChem CID 10244160)

(Image Source: PubChem CID 10244160)

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for experimental design, including reaction setup and safety considerations.

| Property | Value | Source |

| Molecular Weight | 256.53 g/mol | [2][3][5] |

| Appearance | Off-white solid | [6] |

| Melting Point | 111-112 °C | [6] |

| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [2][4] |

| Density (Predicted) | 1.621 ± 0.06 g/cm³ | [2][4] |

| XLogP3 (Predicted) | 3.4 | [3] |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a free-radical bromination of the corresponding methyl-substituted precursor, 7-chloroquinaldine. This method is reliable and provides a good yield of the desired product.

Experimental Workflow: Radical Bromination

The following protocol is a self-validating system, incorporating a robust reaction and a definitive purification step to ensure high purity of the final product.

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures.[6]

-

Reaction Assembly : In a suitable reaction vessel, create a suspension of 7-chloroquinaldine (18.0 g, 0.10 mol), N-bromosuccinimide (NBS) (18.0 g, 0.10 mol), and benzoyl peroxide (1.0 g, 0.004 mol) in carbon tetrachloride (CCl₄, 400 mL).[6]

-

Initiation and Reaction : Stir the suspension and illuminate it with a 300 W reflector bulb for 6 hours to facilitate the reaction.[6]

-

Quenching and Filtration : After the reaction period, cool the mixture to room temperature. Filter the suspension through a plug of silica gel, eluting with a hexane:ethyl acetate (7:3) mixture to remove succinimide byproduct.[6]

-

Concentration : Concentrate the resulting yellow filtrate under reduced pressure. This will yield a crude mixture containing the desired product, unreacted starting material, and a minor amount of the dibrominated side product.[6]

-

Purification : Purify the crude material using flash column chromatography on silica gel. Pre-absorb the crude mixture onto silica with methylene chloride and elute using a hexane:ethyl acetate (95:5) gradient.[6] This step is critical for separating the monobrominated product from other components.

-

Isolation : Combine the pure fractions and evaporate the solvent to yield this compound as an off-white solid (Typical Yield: ~49% based on recovered starting material).[6]

Mechanistic Insights: The "Why" Behind the Choices

-

7-Chloroquinaldine : This is the starting material, providing the core heterocyclic structure. The methyl group at the 2-position is benzylic-like, making its protons susceptible to radical abstraction.

-

N-Bromosuccinimide (NBS) : NBS serves as the bromine source. It maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for selective allylic/benzylic bromination and minimizing competing reactions like aromatic bromination.

-

Benzoyl Peroxide (BPO) : BPO is a radical initiator. Upon heating or exposure to light, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed in trace amounts) to generate the bromine radical (Br•) that propagates the chain reaction.

-

Illumination : The use of a high-wattage bulb provides the energy required to initiate the homolytic cleavage of BPO, starting the radical chain process.

Structural Characterization

Validation of the final product's identity and purity is non-negotiable. While detailed spectra are proprietary, the following characterization methods are standard.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment | A characteristic singlet for the -CH₂Br protons, along with aromatic signals corresponding to the quinoline ring system. |

| ¹³C NMR | Confirms carbon backbone | Signals for the bromomethyl carbon, and distinct signals for the nine carbons of the 7-chloroquinoline ring. |

| Mass Spectrometry | Determines molecular weight | Predicted [M+H]⁺ m/z of 255.95232 and a characteristic isotopic pattern due to the presence of chlorine and bromine.[7] |

| FT-IR | Identifies functional groups | C-H, C=N, C=C aromatic, and C-Br stretching vibrations. |

Utility in Drug Discovery and Development

The value of this compound lies in its role as a reactive intermediate for synthesizing novel bioactive molecules.[2]

Role as an Electrophilic Synthon

The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the facile covalent attachment of the 7-chloroquinoline moiety to various nucleophiles (e.g., amines, thiols, alcohols, carbanions).

Caption: Role as an intermediate in synthesizing bioactive molecules.

Applications in Antimalarial and Anticancer Research

The 7-chloroquinoline scaffold is a validated pharmacophore for antimalarial activity. Resistance to existing drugs like chloroquine necessitates the development of new analogues.[8] By using this compound, researchers can synthesize novel derivatives where different side chains or molecular hybrids are attached at the 2-position.[2] This strategy aims to:

-

Overcome Resistance: Introduce new functionalities that may circumvent existing resistance mechanisms in the Plasmodium falciparum parasite.[8]

-

Create Hybrid Molecules: Combine the 7-chloroquinoline core with other pharmacophores (e.g., triazoles) to develop agents with dual mechanisms of action.[1][9]

-

Explore Anticancer Activity: The quinoline ring system has also shown promise in the development of anticancer agents, and this intermediate serves as a key starting point for creating libraries of compounds for screening.[2][10]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE) : Always handle inside a chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. It is an alkylating agent and should be treated as potentially toxic.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, reactive nature, and direct linkage to the historically significant 7-chloroquinoline pharmacophore make it an invaluable asset for developing next-generation therapeutics. The robust protocols for its synthesis and the clear strategic pathways for its use empower researchers to design and create novel molecular entities with high potential for treating diseases ranging from malaria to cancer.

References

-

This compound | C10H7BrClN | CID 10244160 - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Synthesis of B. 2-Bromomethyl-7-chloroquinoline - PrepChem.com . Source: PrepChem.com. URL: [Link]

-

This compound (C10H7BrClN) - PubChemLite . Source: PubChemLite. URL: [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde . Source: MDPI. URL: [Link]

-

This compound - MySkinRecipes . Source: MySkinRecipes. URL: [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde . Source: MDPI. URL: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I . Source: Oriental Journal of Chemistry. URL: [Link]

-

The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite - MESA . Source: Malaria Eradication Scientific Alliance (MESA). URL: [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity . Source: ResearchGate. URL: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . Source: PubMed Central, National Institutes of Health. URL: [Link]

-

Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains . Source: PubMed, National Institutes of Health. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 115104-25-1 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Bromomethyl)-7-chloroquinoline (CAS Number: 115104-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-7-chloroquinoline (CAS No. 115104-25-1), a key heterocyclic building block in medicinal chemistry. This document synthesizes available data on its chemical and physical properties, safety and handling, and critically, its role as a versatile intermediate in the synthesis of novel therapeutic agents. Particular emphasis is placed on its application in the development of compounds with potential antimalarial and anticancer activities. While experimental data for the compound itself is limited, this guide draws upon the extensive research into the broader class of 7-chloroquinoline derivatives to provide context and predictive insights for researchers.

Chemical Identity and Physicochemical Properties

This compound is a halogenated quinoline derivative. The presence of a reactive bromomethyl group at the 2-position and a chloro substituent at the 7-position makes it a valuable precursor for a variety of chemical modifications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 115104-25-1 | [1][2] |

| Chemical Name | This compound | [1][3] |

| Synonyms | Quinoline, 2-(bromomethyl)-7-chloro-; 7-chloro-2-(bromomethyl)quinoline | [1][2] |

| Molecular Formula | C₁₀H₇BrClN | [1][4] |

| Molecular Weight | 256.53 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 334.7 ± 27.0 °C (Predicted) | [3] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 156.2 °C (Predicted) | [3] |

| Purity | Typically available at ≥95% or ≥98% | [1][5] |

| Appearance | Solid (Color not consistently reported) | [1] |

Note: Many of the physicochemical properties are predicted values due to a lack of published experimental data.

Synthesis and Reactivity

The synthesis of this compound has been described in the literature. A common method involves the radical bromination of 7-chloroquinaldine (7-chloro-2-methylquinoline) using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

Experimental Protocol: Synthesis of this compound

Diagram 1: Synthetic Pathway for this compound

Caption: Synthesis of this compound from 7-chloroquinaldine.

Methodology:

-

A suspension of 7-chloroquinaldine, N-bromosuccinimide, and a catalytic amount of dibenzoyl peroxide is prepared in a suitable solvent, such as carbon tetrachloride.

-

The reaction mixture is heated to reflux (approximately 90°C) and illuminated with a sunlamp for several hours to initiate and sustain the radical reaction.

-

Upon completion, the reaction mixture is cooled.

-

The cooled suspension is passed through a silica gel plug to remove solid byproducts.

-

The silica gel is washed with a non-polar solvent system (e.g., 30% ether in hexane).

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by flash chromatography to yield the final product, this compound.

The reactivity of this compound is dominated by the bromomethyl group, which is a good leaving group and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 2-position of the quinoline ring, a key feature in its utility for drug discovery.

Applications in Drug Discovery and Development

The 7-chloroquinoline scaffold is a well-established pharmacophore in medicinal chemistry, most notably as the core of the antimalarial drug chloroquine.[6] This structural motif is also found in compounds with anticancer, antiviral, and antibacterial properties.[6][7][8] this compound serves as a crucial starting material for the synthesis of novel derivatives within these therapeutic areas.

Antimalarial Agents

The development of new antimalarial drugs is critical due to the emergence of drug-resistant strains of Plasmodium falciparum.[9] The 7-chloroquinoline core is known to interfere with heme detoxification in the parasite.[10] Researchers have utilized this compound and similar intermediates to synthesize novel chloroquine analogues with modified side chains to overcome resistance mechanisms.[9][10] The bromomethyl group allows for the facile introduction of various amine-containing side chains, which are crucial for the antimalarial activity of this class of compounds.

Diagram 2: General Synthetic Strategy for Novel Antimalarials

Caption: Synthetic utility of this compound in generating antimalarial candidates.

Anticancer Agents

The quinoline ring is a privileged scaffold in the design of anticancer agents, often targeting signaling pathways crucial for cancer cell proliferation and survival.[11][12] Derivatives of 7-chloroquinoline have been investigated as inhibitors of various protein kinases.[11][13] The ability to introduce diverse functionalities via the bromomethyl group of this compound makes it a valuable tool for generating libraries of compounds for anticancer screening.[7][8] These libraries can be tested against a panel of cancer cell lines to identify lead compounds for further development.[8]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Source:[2]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection, would be a good starting point for method development. The high degree of conjugation in the quinoline ring system should allow for sensitive UV detection.

Gas Chromatography (GC)

Given its predicted boiling point, GC could also be a viable analytical technique. A non-polar or medium-polarity column would likely be suitable. However, thermal stability should be assessed to prevent degradation in the injector or column.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the fields of antimalarial and anticancer research. Its utility stems from the reactive bromomethyl group, which allows for the straightforward synthesis of a wide array of derivatives based on the privileged 7-chloroquinoline scaffold. While detailed experimental data on the compound itself is sparse, the extensive body of research on related quinoline derivatives provides a strong foundation for its application in the development of novel therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Gamal, M. I., Abdel-Maksoud, M. S., & Abdel-Maksoud, M. A. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. [Link]

-

Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Naidu, V. G. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry, 84, 443-455. [Link]

-

de Villiers, K. A., Gessner, R. K., & Chibale, K. (2006). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 16(10), 2694-2698. [Link]

-

Panda, P., & Chakroborty, S. (2020). Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ChemistrySelect, 5(33), 10303-10323. [Link]

-

Béni, S., Pierrot, C., Bouteille, A., Le Borgne, M., & Guillon, J. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(10), 2496. [Link]

-

Kumar, A., Singh, R. K., & Kumar, V. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 5(48), 31258-31271. [Link]

-

de Fátima, A., Gontijo, V. A. S., & de Souza, C. D. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 30(11), 2378-2388. [Link]

-

Perković, I., Zorc, B., & Kralj, M. (2021). Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids. Molecules, 26(24), 7609. [Link]

-

Kumar, A., & Singh, R. K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 55(1), 1-26. [Link]

-

Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2014). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 19(12), 20975-20991. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. Quinoline, 2-(bromomethyl)-7-chloro- | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 115104-25-1 [chemicalbook.com]

- 5. proactivemr.com [proactivemr.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

An In-depth Technical Guide to 2-(Bromomethyl)-7-chloroquinoline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-7-chloroquinoline, a pivotal heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and key applications, with a focus on its role in the generation of novel therapeutic agents.

Core Molecular Attributes of this compound

This compound is a substituted quinoline characterized by a bromomethyl group at the 2-position and a chlorine atom at the 7-position. This specific arrangement of functional groups imparts a unique reactivity profile, rendering it a valuable intermediate for the synthesis of more complex molecules. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the 7-chloroquinoline scaffold into a diverse range of molecular architectures.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrClN | [1][2][3][4] |

| Molecular Weight | 256.52 g/mol | [1][2] |

| CAS Number | 115104-25-1 | [1][2] |

| Appearance | Off-white solid | [5] |

| Melting Point | 111-112 °C | [5] |

| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [2][4] |

| Density (Predicted) | 1.621 ± 0.06 g/cm³ | [2][4] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the radical bromination of 7-chloroquinaldine.[5] This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS) under illumination.[5]

The underlying mechanism proceeds via a free radical chain reaction. The initiator decomposes upon heating or irradiation to generate free radicals, which then abstract a hydrogen atom from the methyl group of 7-chloroquinaldine to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial to facilitate the radical pathway and minimize competing ionic side reactions.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

The following protocol is adapted from established literature procedures.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7-chloroquinaldine (0.10 mol), N-bromosuccinimide (0.10 mol), and benzoyl peroxide (0.004 mol) in 400 mL of carbon tetrachloride.

-

Initiation: Illuminate the stirred suspension with a 300 W reflector bulb for 6 hours. The heat from the lamp will also facilitate the reaction.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a plug of silica gel, eluting with a mixture of hexane and ethyl acetate (7:3).

-

Concentration: Concentrate the yellow filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 95:5), to yield the pure this compound as an off-white solid.[5]

Applications in Drug Discovery and Development

The 7-chloroquinoline scaffold is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine.[6] The functionalized intermediate, this compound, serves as a versatile starting material for the synthesis of a wide array of novel quinoline-based derivatives with potential therapeutic activities.

Its primary utility lies in its ability to introduce the 7-chloroquinoline moiety into larger molecules, a strategy often employed in molecular hybridization to create compounds with dual or enhanced biological activities.[6] The reactive bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with various nucleophiles such as amines, thiols, and alcohols, to forge new carbon-heteroatom bonds.

Caption: Key applications of this compound.

The resulting derivatives have been explored for a range of biological activities, including:

-

Antimalarial Activity: As an analog of chloroquine, derivatives of this compound are frequently investigated for their potential to overcome drug resistance in Plasmodium falciparum.[7]

-

Anticancer Activity: The quinoline ring system is present in several anticancer agents, and novel derivatives are being synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8]

-

Antiviral and Antibacterial Activity: The versatile nature of the 7-chloroquinoline scaffold has also led to its exploration in the development of new antiviral and antibacterial compounds.[9][10]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory when working with this compound.

Conclusion

This compound is a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its bromomethyl group provide a reliable and versatile platform for the development of novel compounds with a wide spectrum of potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this powerful building block in their drug discovery endeavors.

References

-

PrepChem. Synthesis of B. 2-Bromomethyl-7-chloroquinoline. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available from: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available from: [Link]

-

PubChemLite. This compound (C10H7BrClN). Available from: [Link]

-

MESA. The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Available from: [Link]

-

ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

-

PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

-

PubChem. 7-Chloroquinoline. Available from: [Link]

-

PubMed. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. Available from: [Link]

Sources

- 1. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 115104-25-1 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dakenchem.com [dakenchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-7-chloroquinoline: Starting Materials and Methodologies

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(bromomethyl)-7-chloroquinoline, a critical intermediate in pharmaceutical development. We will dissect the process into its core stages, focusing on the selection of starting materials, the rationale behind reaction mechanisms, and detailed, field-proven protocols for execution.

Introduction

This compound is a substituted quinoline derivative whose structural motif is integral to various pharmacologically active molecules.[1][2][3] The quinoline core is a "privileged scaffold" in medicinal chemistry, and the reactive bromomethyl group at the 2-position serves as a versatile handle for introducing diverse functional groups. The synthesis of its precursor, 7-chloro-2-methylquinoline (7-chloroquinaldine), is a crucial step in the production of important anti-asthmatic drugs.[4][5]

The most efficient and widely adopted synthetic strategy is a two-part process:

-

Construction of the Quinoline Core: Formation of 7-chloro-2-methylquinoline from acyclic precursors.

-

Functionalization: Selective bromination of the methyl group to yield the final product.

This document will explore the primary methodologies for each stage, emphasizing the chemical principles that ensure high yield and purity.

Part 1: Synthesis of the Core Intermediate: 7-Chloro-2-methylquinoline

The foundational step is the construction of the 7-chloro-2-methylquinoline ring system. The Doebner-von Miller reaction, a robust and adaptable method for quinoline synthesis, stands as the preeminent choice for this transformation.[6]

Principle and Core Starting Materials

The Doebner-von Miller reaction facilitates the synthesis of quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acid catalysis.[6] For our target molecule, the essential starting materials are:

-

m-Chloroaniline: This provides the benzene ring portion of the quinoline and dictates the position of the chloro-substituent at the 7-position.

-

Crotonaldehyde: As the α,β-unsaturated aldehyde, it provides the carbon atoms that will form the pyridine ring of the quinoline, including the methyl group at the 2-position.[7][8]

Methodology Deep Dive: An Improved Doebner-von Miller Synthesis

Traditional Doebner-von Miller syntheses can be plagued by low yields and purification difficulties.[9] An improved, non-aqueous process utilizing chloranil as an oxidant significantly enhances the yield, improves the ratio of the desired 7-chloro isomer over the 5-chloro byproduct, and simplifies product isolation by avoiding the formation of zinc chloride complexes.[9]

Caption: Workflow for the improved Doebner-von Miller synthesis of 7-Chloroquinaldine.

Detailed Experimental Protocol: Synthesis of 7-Chloroquinaldine

This protocol is adapted from a patented, high-yield process.[9]

1. Preparation of Acidic Medium:

-

In a suitable reaction vessel equipped for gas dispersion, bubble hydrogen chloride (HCl) gas through a C₂-C₄ alcohol (e.g., 2-butanol) until a concentration of 1.5-8 M is achieved. This creates the non-aqueous acidic reaction medium.

2. Reaction Setup:

-

To the acidified alcohol medium, add 3-chloroaniline and tetrachloro-1,4-quinone (p-chloranil). The molar ratio of aniline to chloranil should be approximately 1:1.

-

Begin vigorous stirring and heat the mixture to a moderate temperature (75–110 °C).

3. Addition of Crotonaldehyde:

-

Slowly add a slight molar excess of crotonaldehyde to the heated reaction mixture over a period of 0.5 to 2 hours. A slow addition rate is crucial for maximizing yield.[9]

4. Reaction and Isolation:

-

Maintain the reaction temperature and stirring for approximately 1 hour after the crotonaldehyde addition is complete.

-

Cool the reaction mixture to initiate crystallization of the product as its hydrochloride salt.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry. The free base can be obtained by neutralization.

Data Summary: Reaction Parameters

| Parameter | Value/Condition | Rationale & Causality | Reference |

| Starting Materials | m-Chloroaniline, Crotonaldehyde | Provides the necessary carbon-nitrogen framework for the target quinoline. | [7][9] |

| Solvent | C₂-C₄ Alcohol (e.g., 2-butanol) | A non-aqueous medium that facilitates the reaction and product isolation. | [9] |

| Catalyst | Mineral Acid (HCl) | Catalyzes the cyclization and dehydration steps of the reaction mechanism. | [9] |

| Oxidant | p-Chloranil | Serves as the hydrogen acceptor (oxidant) in the final aromatization step, improving yield over older methods. | [9] |

| Temperature | 75–110 °C | Provides sufficient energy for the reaction to proceed at a practical rate without excessive side-product formation. | [9] |

| Yield | High | The use of chloranil and non-aqueous conditions minimizes tar formation and improves isomeric purity. | [9] |

Part 2: Benzylic Bromination to this compound

With the 7-chloroquinaldine core synthesized, the next stage involves the selective bromination of the 2-methyl group. This is a classic example of a free-radical substitution reaction at a benzylic position, known as the Wohl-Ziegler reaction.[10]

Principle and Core Starting Materials

The benzylic protons of the methyl group on 7-chloroquinaldine are susceptible to abstraction by radicals due to the resonance stabilization of the resulting benzylic radical.

-

7-Chloro-2-methylquinoline: The substrate synthesized in Part 1.

-

N-Bromosuccinimide (NBS): The reagent of choice for allylic and benzylic bromination. It serves as a source of a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic addition to any potential double bonds and enhances selectivity.[10][11]

-

Radical Initiator: A compound that generates free radicals upon heating or irradiation, initiating the chain reaction. Benzoyl peroxide is a common and effective choice.[12]

Caption: Workflow for the free-radical bromination of 7-Chloroquinaldine.

Detailed Experimental Protocol: Bromination of 7-Chloroquinaldine

This protocol is based on a well-documented procedure for this specific transformation.[12]

1. Reaction Setup:

-

To a flask suitable for photochemical reactions, add 7-chloroquinaldine (1.0 eq.), N-bromosuccinimide (1.0 eq.), and a catalytic amount of benzoyl peroxide (e.g., 0.04 eq.).

-

Add a suitable anhydrous, non-polar solvent, such as carbon tetrachloride (CCl₄).

2. Reaction Execution:

-

Stir the resulting suspension and illuminate it with a light source (e.g., a 300 W reflector bulb) to initiate the radical reaction.

-

Continue the reaction under illumination and stirring for several hours (e.g., 6 hours), monitoring the progress by a suitable method like TLC.

3. Workup and Purification:

-

Once the reaction is complete, cool the mixture and filter it to remove the succinimide byproduct. A plug of silica gel can be used for this initial filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of starting material, the desired monobrominated product, and a dibrominated side product.

-

Purify the crude material using flash column chromatography (e.g., silica gel with a hexane:ethyl acetate eluent system) to isolate the pure this compound.[12]

Data Summary: Bromination Parameters

| Parameter | Value/Condition | Rationale & Causality | Reference |

| Starting Material | 7-Chloro-2-methylquinoline | The substrate with the target benzylic methyl group. | [12] |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a selective, low concentration of bromine for free-radical substitution, minimizing side reactions. | [10][12][13] |

| Initiator | Benzoyl Peroxide & Light | Generates the initial radicals needed to start the chain reaction. Light provides the energy for homolytic cleavage. | [12][14] |

| Solvent | Carbon Tetrachloride (CCl₄) | A non-polar, inert solvent that does not interfere with the radical mechanism. | [12] |

| Purification | Flash Chromatography | Necessary to separate the desired monobrominated product from unreacted starting material and over-brominated byproducts. | [12] |

| Yield | ~49% (based on recovered starting material) | Reflects a typical outcome for this type of selective radical reaction, which can have competing pathways. | [12] |

Conclusion

The synthesis of this compound is a robust, two-stage process grounded in fundamental organic reactions. The optimal pathway begins with the Doebner-von Miller reaction , using m-chloroaniline and crotonaldehyde as starting materials in a non-aqueous, acid-catalyzed environment with an oxidant like chloranil to efficiently generate the 7-chloro-2-methylquinoline core. This intermediate is then subjected to a Wohl-Ziegler free-radical bromination using N-Bromosuccinimide and a radical initiator to selectively functionalize the benzylic methyl group, yielding the final product. Mastery of these protocols provides researchers with reliable access to this valuable synthetic intermediate.

References

-

PrepChem. Synthesis of B. 2-Bromomethyl-7-chloroquinoline. [Link]

-

PrepChem. Synthesis of 7-chloroquinaldine. [Link]

-

Patsnap Eureka. Synthesis method of 7-chloroquinaldine. [Link]

- Google Patents.US5126456A - 7-chloroquinaldine synthesis.

- Google Patents.CN108822033B - Synthesis method of 7-chloroquinaldine.

- Google Patents.CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.

-

Cambridge University Press. Combes Quinoline Synthesis. [Link]

- Google Patents.HU212967B - Process for producing 7-chloro-quinaldine.

-

Merck Index Online. Combes Quinoline Synthesis. [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

National Center for Biotechnology Information (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Chemsrc. 7-Chloro-2-methylquinoline | CAS#:4965-33-7. [Link]

-

ResearchGate. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

ResearchGate. An improvement in the Doebner-Miller synthesis of quinaldines. [Link]

-

Wikipedia. Skraup reaction. [Link]

-

Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

-

PubChem. this compound. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

National Center for Biotechnology Information (PMC). 8-Bromo-2-methylquinoline. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

Sources

- 1. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 115104-25-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis method of 7-chloroquinaldine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents [patents.google.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. 7-Chloro-2-methylquinoline | CAS#:4965-33-7 | Chemsrc [chemsrc.com]

- 9. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 14. Bromination - Common Conditions [commonorganicchemistry.com]

Reactivity of the bromomethyl group on a quinoline ring

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group on a Quinoline Ring

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The introduction of a bromomethyl group onto this scaffold creates a highly versatile synthetic intermediate, unlocking a diverse range of subsequent chemical transformations. This guide provides a comprehensive exploration of the synthesis and reactivity of bromomethyl quinolines, with a focus on the underlying mechanistic principles and practical experimental considerations. We will delve into the primary reaction pathways—nucleophilic substitution, radical reactions, and palladium-catalyzed cross-coupling—offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of the Bromomethyl Quinoline Moiety

The reactivity of a bromomethyl group is analogous to that of a benzyl bromide. The bromine atom is an excellent leaving group, and the adjacent quinoline ring provides electronic stabilization to intermediates and transition states, making the methylene carbon a prime electrophilic site. This inherent reactivity allows for the controlled introduction of a vast array of functional groups, enabling the systematic exploration of chemical space in drug discovery programs. Derivatives of quinoline have demonstrated significant potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[2][4][5] The ability to strategically functionalize the quinoline core via the bromomethyl handle is therefore a critical tool for medicinal chemists.

Synthesis: Installing the Reactive Handle

The most common and efficient method for the synthesis of bromomethyl quinolines is the radical bromination of the corresponding methylquinolines. This reaction, a variation of the Wohl-Ziegler bromination, leverages the stability of the benzylic-type radical intermediate formed on the methyl group.

Core Mechanism: Free Radical Halogenation

The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or irradiation.[6][7] The resulting radical abstracts a hydrogen atom from the methyl group of the quinoline, forming a resonance-stabilized quinolinyl-methyl radical. This radical then reacts with N-bromosuccinimide (NBS), which serves to provide a low, constant concentration of molecular bromine (Br₂), to form the bromomethyl quinoline product and a succinimidyl radical, which continues the chain reaction.[8][9]

Below is a diagram illustrating the key propagation steps of this radical chain reaction.

Caption: Wohl-Ziegler Bromination Propagation Cycle.

Experimental Protocol: Synthesis of 8-(Bromomethyl)quinoline

This protocol is adapted from established literature procedures.[6]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-methylquinoline (1 eq), N-bromosuccinimide (NBS, 0.98 eq), and benzoyl peroxide (BPO, 0.05 eq).

-

Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile. CCl₄ is traditional but less favored now due to toxicity.

-

Causality Note: BPO is chosen as the initiator because its O-O bond is weak and cleaves homolytically at temperatures around 80-95 °C. NBS is the preferred brominating agent as it maintains a very low concentration of Br₂, minimizing side reactions like addition to the quinoline ring.[8]

Step 2: Reaction Execution

-

Heat the mixture to reflux (for CCl₄, ~77 °C) for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of 8-methylquinoline.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexane) or by column chromatography on silica gel.[6]

| Reagent | Molar Eq. | Purpose |

| 8-Methylquinoline | 1.0 | Starting Material |

| N-Bromosuccinimide | 0.98-1.1 | Bromine Source (via radical mechanism) |

| Benzoyl Peroxide | 0.02-0.05 | Radical Initiator |

| Carbon Tetrachloride | Solvent | Anhydrous, non-polar reaction medium |

Table 1: Typical Reagents for Wohl-Ziegler Bromination of Methylquinolines.

Core Reactivity: Exploiting the Bromomethyl Group

The bromomethyl quinoline is a versatile intermediate primarily due to its susceptibility to nucleophilic attack and its ability to participate in modern coupling reactions.

Nucleophilic Substitution (SN2) Reactions

This is the most common and straightforward transformation of bromomethyl quinolines. The methylene carbon is highly electrophilic, and the reaction proceeds via a bimolecular (SN2) mechanism with a wide range of nucleophiles.[10]

Caption: Generalized SN2 Mechanism on a Bromomethyl Quinoline.

Causality and Experimental Design:

-

Mechanism: The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon while the bromide ion departs.[10] The transition state is stabilized by the adjacent quinoline ring through π-system overlap, accelerating the reaction rate compared to a non-aromatic analogue.

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

-

Nucleophile Scope: A vast array of nucleophiles can be employed, including:

-

O-Nucleophiles: Alcohols, phenols (often requiring a base like K₂CO₃ or NaH to form the more nucleophilic alkoxide/phenoxide).

-

N-Nucleophiles: Primary and secondary amines, azides.

-

S-Nucleophiles: Thiols, thiophenols.

-

C-Nucleophiles: Cyanide, enolates.

-

Experimental Protocol: Synthesis of an 8-(Aminomethyl)quinoline Derivative

Step 1: Reaction Setup

-

Dissolve 8-(bromomethyl)quinoline (1 eq) in anhydrous DMF.

-

Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).

-

Causality Note: The base is crucial to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. An excess of the amine can also serve this purpose.

Step 2: Reaction Execution

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates complete consumption of the starting material.

Step 3: Work-up and Purification

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography or crystallization.

| Nucleophile | Product Functional Group | Typical Conditions |

| R-OH / NaH | Ether (R-O-CH₂-Q) | THF, 0 °C to RT |

| R₂NH / K₂CO₃ | Amine (R₂N-CH₂-Q) | DMF, RT to 60 °C |

| R-SH / K₂CO₃ | Thioether (R-S-CH₂-Q) | Acetonitrile, RT |

| NaN₃ | Azide (N₃-CH₂-Q) | DMSO, RT |

| KCN | Nitrile (NC-CH₂-Q) | Ethanol/Water, Reflux |

Table 2: Examples of Nucleophilic Substitution Reactions.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than for aryl bromides, the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C(sp³)-C(sp²) bonds. This reaction is invaluable for creating complex molecular architectures.[11][12]

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle The mechanism involves a Pd(0) catalyst. The cycle consists of three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromomethyl quinoline to form a Pd(II) complex.[11]

-

Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex, which then transfers its organic group to the palladium center.[12]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki Coupling of 8-(Bromomethyl)quinoline

This is a generalized protocol; optimization of catalyst, ligand, and base is often necessary.

Step 1: Reaction Setup

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 8-(bromomethyl)quinoline (1 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Causality Note: The choice of catalyst and ligand is critical. For C(sp³)-C(sp²) coupling, ligands that promote reductive elimination are favored. The base is essential for the transmetalation step.[12]

Step 2: Solvent Addition and Reaction

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The functionalized quinolines synthesized from bromomethyl precursors are key components in modern research.

-

Medicinal Chemistry: The ability to append diverse side chains allows for fine-tuning of a molecule's Structure-Activity Relationship (SAR).[5] For example, attaching amine-containing groups can improve solubility and target binding, while adding aryl groups via Suzuki coupling can explore new binding pockets in enzymes or receptors.[11] These strategies have led to the development of potent anticancer and antimicrobial agents.[1]

-

Materials Science: The quinoline nucleus possesses interesting photophysical properties. By attaching conjugated systems or other functional moieties via the bromomethyl linker, novel fluorescent probes, sensors, and organic electronics can be developed.[13]

Conclusion

The bromomethyl quinoline is more than just a simple alkyl halide; it is a strategic building block that provides a gateway to a vast landscape of chemical diversity. Its reactivity is dominated by a predictable yet powerful set of transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling. A thorough understanding of the mechanisms and experimental nuances governing these reactions empowers researchers to design and execute efficient synthetic routes toward novel molecules with significant potential in medicine and materials science.

References

-

Synthesis of Example 6. 8-(Bromomethyl)quinoline (compound X). PrepChem.com. [Link]

-

Exploring the Chemistry: 8-Bromomethylquinoline for Targeted Synthesis of Quinolines. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC - NIH). [Link]

- Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

-

Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]

-

7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks (Organic Chemistry I). [Link]

-

New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

-

Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]

-

Reactivity of Quinoline. YouTube. [Link]

-